molecular formula C27H30O7 B1678885 Nimbolide CAS No. 25990-37-8

Nimbolide

Cat. No.: B1678885
CAS No.: 25990-37-8
M. Wt: 466.5 g/mol
InChI Key: JZIQWNPPBKFOPT-UROQDKJMSA-N
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Mechanism of Action

Target of Action

Nimbolide, a limonoid triterpene found in the neem plant, has been reported to target multiple signaling pathways, including those related to inflammation, invasion, survival, growth, metastasis, and angiogenesis . It modulates various molecular targets such as epidermal growth factor (EGF), vascular endothelial growth factor (VEGF), insulin-like growth factor (IGF), Wingless and INT-1 (Wnt)/β-catenin, mitogen-activated protein kinases (MAPK)/c-Jun N-terminal kinases (JNK), phosphoinositide 3-kinase (PI3K)/AKT, tumor necrosis factor-α (TNF-α)/nuclear factor kappa B (NF-κβ), and death receptor 5 (DR5) .

Mode of Action

This compound’s mode of action is multifaceted. It induces apoptosis, inhibits cell proliferation, and modulates carcinogen-metabolizing enzymes . It also suppresses metastasis and angiogenesis . This compound interferes with the mitochondrial outer membrane permeabilization (MOMP), which encourages caspase activation and apoptosis. Additionally, this compound lowers the quantity of cyclin-dependent kinases (CDKs) and cyclins, resulting in cell cycle arrest .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the PI3K/AKT/mTOR and ERK signaling pathways, which prevents a range of human cancer cells from proliferating . It also suppresses the NF-κB signaling pathway, which is involved in inflammation, cell survival, and metastasis .

Pharmacokinetics

The use of adjuvants or specific delivery systems such as nanoparticle formulations, liposomes, or other drug delivery systems could significantly improve its bioavailability .

Result of Action

This compound exhibits potent anticancer effects in various types of cancers. It has been reported to induce multiple cytotoxic effects in tumor cells by modulating cell proliferation, cell cycle, apoptosis, and metastasis . It also shows potential chemopreventive activity in animal models .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds in the neem leaf extract could potentially affect the bioavailability and efficacy of this compound

Biochemical Analysis

Biochemical Properties

Nimbolide has been demonstrated to interact with various enzymes, proteins, and other biomolecules in biochemical reactions . It exhibits multifaceted anticancer activities, including the modulation of multiple cell signaling pathways related to inflammation, invasion, survival, growth, metastasis, and angiogenesis .

Cellular Effects

This compound influences cell function by inducing apoptosis, inhibiting proliferation, and modulating cell death . It also suppresses metastasis and angiogenesis, and modulates carcinogen-metabolizing enzymes .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It targets multiple signaling pathways to reduce proliferation and induce apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in both in vitro and in vivo studies . Comprehensive long-term toxicological studies are still needed to fully understand its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . While it shows promising anticancer and chemopreventive properties, there is a need for systematic preclinical pharmacokinetic and toxicological research to establish safe dosage ranges .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors .

Subcellular Localization

Future studies may reveal any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Properties

CAS No.

25990-37-8

Molecular Formula

C27H30O7

Molecular Weight

466.5 g/mol

IUPAC Name

methyl 2-[(1R,2S,9R,10S,11R,15R)-6-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-7,13-dien-10-yl]acetate

InChI

InChI=1S/C27H30O7/c1-13-15(14-7-9-32-12-14)10-16-20(13)27(4)17(11-19(29)31-5)26(3)18(28)6-8-25(2)22(26)21(23(27)33-16)34-24(25)30/h6-9,12,15-17,21-23H,10-11H2,1-5H3/t15?,16?,17-,21-,22?,23-,25-,26+,27-/m1/s1

InChI Key

JZIQWNPPBKFOPT-UROQDKJMSA-N

SMILES

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C6C4OC(=O)C6(C=CC5=O)C)C)CC(=O)OC)C

Isomeric SMILES

CC1=C2C(CC1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@@]5(C6[C@H]4OC(=O)[C@@]6(C=CC5=O)C)C)CC(=O)OC)C

Canonical SMILES

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C6C4OC(=O)C6(C=CC5=O)C)C)CC(=O)OC)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Nimbolide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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